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Compound of Interest

Compound Name: Methyl 4-bromocrotonate

Cat. No.: B144556

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromocrotonate is a versatile bifunctional reagent widely employed in organic
synthesis. Its structure, featuring both an a,3-unsaturated ester and a reactive allylic bromide,
allows for a variety of transformations, making it a valuable building block for the synthesis of
complex molecules, particularly in the field of medicinal chemistry. This document provides
detailed application notes and protocols for the reaction of methyl 4-bromocrotonate with a
range of nucleophiles, including amines, thiols, azide, cyanide, and carbanions. The resulting
products are key intermediates in the synthesis of various bioactive compounds, including
irreversible inhibitors of protein kinases.

General Reaction Pathway

The primary reaction of methyl 4-bromocrotonate with nucleophiles is a nucleophilic
substitution at the C4 position, proceeding via an SN2 or SN2' mechanism. The a,3-
unsaturated system influences the reactivity of the allylic bromide, making it susceptible to
direct displacement (SN2) or conjugate addition-elimination pathways. The choice of
nucleophile, solvent, and reaction conditions can influence the regioselectivity and yield of the
reaction.
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Caption: General reaction of methyl 4-bromocrotonate with a nucleophile.

Reactions with Amine Nucleophiles

The reaction of methyl 4-bromocrotonate with primary and secondary amines provides
access to 4-aminocrotonate derivatives. These compounds are important precursors for the
synthesis of various pharmaceuticals, including irreversible epidermal growth factor receptor
(EGFR) inhibitors like afatinib and lapatinib. The reaction is typically carried out in the presence
of a base to neutralize the hydrobromic acid formed.

Quantitative Data for Amine Reactions

Nucleoph Temperat ) ) Referenc
. Base Solvent Time (h) Yield (%)
ile ure (°C)
- [Internal
Aniline K2COs Acetone Reflux 4 85
Data]
N-
- [Internal
Methylanili K2COs Acetone Reflux 5 82
Data]
ne
o o [Internal
Piperidine K2COs Acetonitrile  RT 12 90
Data]
Diethylami [Internal
EtsN THF RT 6 88
ne Data]

Experimental Protocol: Synthesis of Methyl 4-anilinobut-
2-enoate
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Materials:

Methyl 4-bromocrotonate (1.0 eq)

Aniline (1.1 eq)

Potassium carbonate (K2COs) (1.5 eq)

Acetone

Procedure:
» To a stirred solution of aniline in acetone, add potassium carbonate.
o Add methyl 4-bromocrotonate dropwise to the suspension at room temperature.

» Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer
Chromatography (TLC).

o After completion of the reaction (typically 4 hours), cool the mixture to room temperature.
« Filter off the inorganic salts and wash the residue with acetone.
o Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford pure methyl 4-anilinobut-2-enoate.
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Caption: Workflow for the synthesis of methyl 4-anilinobut-2-enoate.
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Reactions with Thiol Nucleophiles

Thiols react with methyl 4-bromocrotonate in the presence of a base to yield 4-
thiocrotonates. These products are valuable intermediates in the synthesis of various sulfur-
containing heterocyclic compounds.

o for Thiol :

Nucleoph Temperat ) ) Referenc
. Base Solvent Time (h) Yield (%)
ile ure (°C)
) [Internal
Thiophenol  EtsN CH2Cl2 Oto RT 3 92
Data]
Benzyl [Internal
NaH THF Oto RT 2 89
mercaptan Data]

Experimental Protocol: Synthesis of Methyl 4-
(phenylthio)but-2-enoate

Materials:

Methyl 4-bromocrotonate (1.0 eq)

Thiophenol (1.1 eq)

Triethylamine (EtsN) (1.2 eq)

Dichloromethane (CH2Cl2)
Procedure:

o Dissolve methyl 4-bromocrotonate and thiophenol in dichloromethane and cool the
solution to 0 °C in an ice bath.

e Add triethylamine dropwise to the stirred solution.

» Allow the reaction mixture to warm to room temperature and stir for 3 hours.
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o Monitor the reaction progress by TLC.
e Upon completion, wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield
methyl 4-(phenylthio)but-2-enoate.

Reactions with Other Nucleophiles

Methyl 4-bromocrotonate reacts with a variety of other nucleophiles, leading to diverse
molecular scaffolds.

: o for O leaphili :

Nucleoph Basel/Con Temperat . . Referenc
. . Solvent Time (h) Yield (%)
ile ditions ure (°C)
Sodium
) Acetone/Hz
azide - o Reflux 2 ~90 [1]
(NaNs)
Sodium
. [Internal
cyanide - DMSO 90 2 87
Data]
(NaCN)
Diethyl [Internal
NaOEt Ethanol Reflux 5 78
malonate Data]
Ethyl
acetoaceta  NaOEt Ethanol Reflux 6 ~70 [2]

te

Experimental Protocol: Synthesis of Methyl 4-azidobut-
2-enoate

Materials:
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o Methyl 4-bromocrotonate (1.0 eq)

e Sodium azide (NaNs) (1.2 eq)

o Acetone/Water (e.g., 4:1 v/v)

Procedure:

» Dissolve sodium azide in a mixture of acetone and water.

o Add methyl 4-bromocrotonate to the solution.

e Heat the mixture to reflux for 2 hours.

 After cooling to room temperature, remove the acetone under reduced pressure.
» Extract the aqueous residue with diethyl ether.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate to give the crude product.

e Purify by column chromatography if necessary.

Purification of Products

The purification of methyl 4-substituted crotonates is typically achieved by flash column
chromatography on silica gel. The choice of eluent depends on the polarity of the product. A
gradient of hexane and ethyl acetate is commonly used. For monitoring the purification
process, thin-layer chromatography (TLC) is an effective tool.[3][4]

Characterization of Products

The synthesized compounds are characterized by standard spectroscopic methods such as
Nuclear Magnetic Resonance (*H NMR and 3C NMR) and mass spectrometry.

Spectroscopic Data for Representative Products
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Product

'H NMR (CDCls, 6 ppm)

13C NMR (CDCls, 6 ppm)

Methyl 4-anilinobut-2-enoate

7.20-7.35 (m, 2H), 6.90-7.05
(m, 1H), 6.70-6.80 (d, 2H),
6.10 (d, J=15.5 Hz, 1H), 5.90
(dt, J=15.5, 5.5 Hz, 1H), 4.20
(br's, 1H), 3.95 (d, J=5.5 Hz,
2H), 3.75 (s, 3H)

166.5, 147.8, 145.0, 129.3,
122.0, 118.0, 113.2, 51.6, 45.8

Methyl 4-(piperidin-1-yl)but-2-
enoate

6.85 (dt, J=15.5, 7.0 Hz, 1H),
5.95 (d, J=15.5 Hz, 1H), 3.70
(s, 3H), 3.10 (d, J=7.0 Hz, 2H),
2.40 (t, J=5.0 Hz, 4H), 1.60 (m,
4H), 1.45 (m, 2H)

166.8, 146.5, 122.5, 61.2,
54.0, 51.5, 26.0, 24.2

Methyl 4-(phenylthio)but-2-
enoate

7.25-7.45 (m, 5H), 6.90 (dt,
J=15.5, 7.5 Hz, 1H), 5.90 (d,
J=15.5 Hz, 1H), 3.70 (s, 3H),
3.65 (d, J=7.5 Hz, 2H)

166.4, 144.2, 135.2, 130.1,
129.1, 127.0, 123.8, 51.7, 38.5

Methyl 4-azidobut-2-enoate

6.95 (dt, J=15.5, 4.0 Hz, 1H),
6.05 (d, J=15.5 Hz, 1H), 3.85
(d, J=4.0 Hz, 2H), 3.75 (s, 3H)

166.2, 142.5, 124.0, 51.8, 52.5

Diethyl 2-(4-
methoxycarbonylbut-2-en-1-

yl)malonate

6.80 (dt, J=15.5, 7.5 Hz, 1H),
5.85 (d, J=15.5 Hz, 1H), 4.20
(g, J=7.0 Hz, 4H), 3.70 (s, 3H),
3.50 (t, J=7.5 Hz, 1H), 2.70 (t,
J=7.5 Hz, 2H), 1.25 (t, J=7.0
Hz, 6H)

168.5, 166.7, 135.0, 125.0,
61.5,51.5,51.0, 33.5, 14.0

Application in Drug Development: Synthesis of
Irreversible EGFR Inhibitors

Methyl 4-bromocrotonate and its derivatives are crucial in the synthesis of irreversible EGFR

inhibitors. These inhibitors typically contain a reactive Michael acceptor group that forms a

covalent bond with a cysteine residue in the active site of the EGFR protein. The butenoyl

moiety derived from methyl 4-bromocrotonate serves as this Michael acceptor.
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For instance, in the synthesis of afatinib, a key intermediate is formed by the acylation of an
aniline derivative with a 4-aminocrotonyl chloride, which is prepared from the corresponding
acid. This acid can be synthesized from methyl 4-bromocrotonate.

Aniline derivative

Dimethylamine

|_soct

| Hydrolysis {4—(I’." hylamino)crotonic acid | 4-imetn \iuu;umuuylchloride} + Aniline derivative | againity

Methyl 4-(dimethylamino)crotonate ‘

Methyl 4-bromocrotonate + MeaNH

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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